molecular formula C15H23ClN2O B2435331 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide CAS No. 2411283-65-1

2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide

Cat. No. B2435331
CAS RN: 2411283-65-1
M. Wt: 282.81
InChI Key: XCGFAVFSLASKGS-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide, also known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system.

Mechanism of Action

2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of the α7 nAChR by 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that are involved in synaptic plasticity, neuroprotection, and anti-inflammatory responses.
Biochemical and Physiological Effects
2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects in preclinical models. These include:
- Enhancement of cognitive function: 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to improve learning and memory in animal models of Alzheimer's disease and traumatic brain injury.
- Anti-inflammatory effects: 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to reduce inflammation in animal models of neuroinflammation and autoimmune diseases.
- Neuroprotective effects: 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to protect neurons from damage and death in animal models of neurodegenerative diseases.
- Antidepressant effects: 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to have antidepressant-like effects in animal models of depression.
- Anxiolytic effects: 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide in laboratory experiments is its high selectivity for the α7 nAChR, which allows for more precise manipulation of this receptor compared to non-selective agonists. However, one limitation of using 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several potential future directions for research on 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide. These include:
- Clinical trials: Further studies are needed to determine the safety and efficacy of 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide in human clinical trials for various neurological and psychiatric disorders.
- Combination therapies: 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide may be used in combination with other drugs or therapies to enhance its therapeutic effects.
- Development of new analogs: New analogs of 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide may be developed with improved pharmacokinetic properties or higher selectivity for the α7 nAChR.
- Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide on synaptic plasticity, neuroprotection, and anti-inflammatory responses.

Synthesis Methods

The synthesis of 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide involves the reaction of 2-chloro-N-methylpropanamide with 3,3-dimethyl-2-pyridylbutan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is purified by column chromatography to obtain 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide in high purity.

Scientific Research Applications

2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been studied extensively in preclinical models of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. In animal models, 2-Chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide has been shown to improve cognitive function, reduce inflammation, and enhance neuroplasticity.

properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-1-pyridin-2-ylbutan-2-yl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-11(16)14(19)18(5)13(15(2,3)4)10-12-8-6-7-9-17-12/h6-9,11,13H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGFAVFSLASKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C(CC1=CC=CC=N1)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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